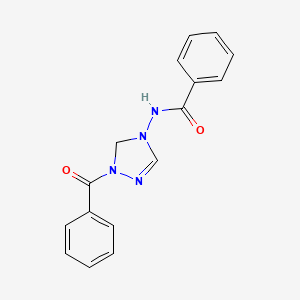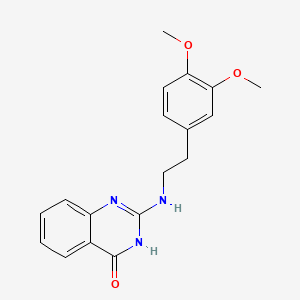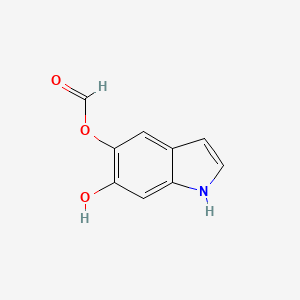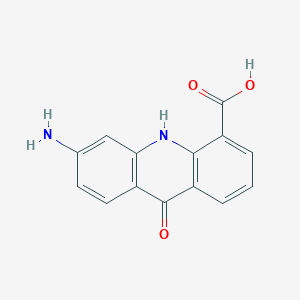
N-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives. Compounds in this class are often studied for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Pyridazine Core Construction: The pyridazine ring can be synthesized via a condensation reaction between hydrazine and a suitable dicarbonyl compound.
Coupling Reactions: The benzodioxole and pyridazine moieties can be coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperazine Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine: can be compared with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
| 61472-05-7 | |
Fórmula molecular |
C16H19N5O2 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C16H19N5O2/c1-20-6-8-21(9-7-20)16-5-4-15(18-19-16)17-12-2-3-13-14(10-12)23-11-22-13/h2-5,10H,6-9,11H2,1H3,(H,17,18) |
Clave InChI |
INDDVAWHISULAP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NN=C(C=C2)NC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)



![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)


